molecular formula C8H13NO2 B15231571 6-Azabicyclo[3.2.1]octane-5-carboxylic acid

6-Azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B15231571
M. Wt: 155.19 g/mol
InChI Key: JMZDITNNFGJZLT-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and biological properties. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the Dieckmann cyclization of piperidine derivatives . This reaction is carried out under basic conditions, often using sodium hydride or potassium tert-butoxide as the base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Azabicyclo[3.2.1]octane-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can act as an enzyme inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 6-Azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to its specific nitrogen placement, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)

InChI Key

JMZDITNNFGJZLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O

Origin of Product

United States

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